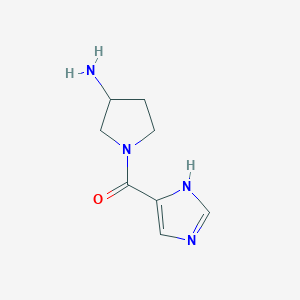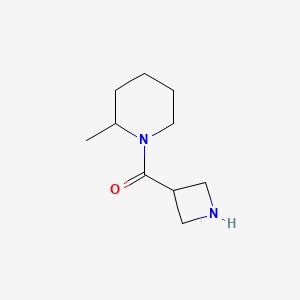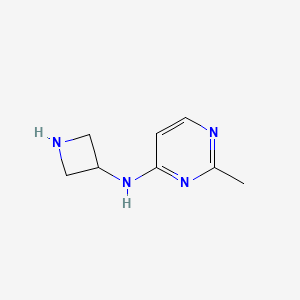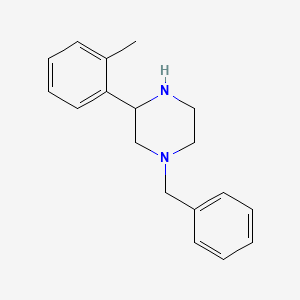
1-Benzyl-3-(2-methylphenyl)piperazine
Descripción general
Descripción
1-Benzyl-3-(2-methylphenyl)piperazine is a synthetic substance that does not occur naturally . It is categorized as a piperazine and has been detected in illicit tablets .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(2-methylphenyl)piperazine is C12H18N2 . The InChI Key is GRVNOUKHAZXMJK-UHFFFAOYSA-N . The SMILES representation is CC1=CC=CC=C1CN1CCNCC1 .Physical And Chemical Properties Analysis
1-Benzyl-3-(2-methylphenyl)piperazine has a molecular weight of 190.29 g/mol . It is a clear colorless to yellow viscous liquid . The density is 1.001 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Antipsychotic and Antidepressant Potential
Research has indicated that certain derivatives of 1-Benzyl-3-(2-methylphenyl)piperazine exhibit potential as atypical antipsychotics. For instance, studies have focused on optimizing the structure of these compounds to improve their potency and oral bioavailability for treating conditions such as schizophrenia, with efforts aimed at reducing the induction of extrapyramidal side effects commonly associated with traditional antipsychotics (Bolós et al., 1996). Furthermore, specific piperazine derivatives are under investigation for their antidepressant properties, highlighting the versatility of this chemical structure in central nervous system therapies (Hvenegaard et al., 2012).
Anticancer and Antiproliferative Activities
Several studies have reported on the antiproliferative and erythroid differentiation effects of piperazine derivatives against various cancer cell lines, including human chronic myelogenous leukemia. These findings suggest a potential therapeutic application of these compounds in cancer treatment, demonstrating their ability to inhibit cell proliferation and induce differentiation, thereby contributing to cancer therapy (Saab et al., 2013).
Antimicrobial and Antifungal Properties
The synthesis of novel piperazine derivatives has been driven by the search for new antimicrobial and antifungal agents. Investigations into the antibacterial activities of these compounds against resistant bacterial strains and their potential as biofilm inhibitors highlight the significance of piperazine derivatives in addressing the challenge of antibiotic resistance. Specifically, compounds exhibiting potent biofilm inhibition activities against various bacterial strains have been identified, presenting a promising avenue for the development of new antibacterial therapies (Mekky & Sanad, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-3-(2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-5-6-10-17(15)18-14-20(12-11-19-18)13-16-8-3-2-4-9-16/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZAFOEUIOEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-methylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)
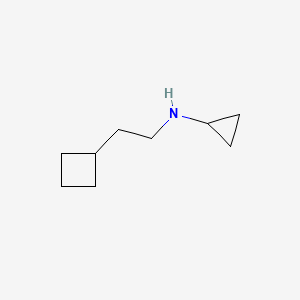
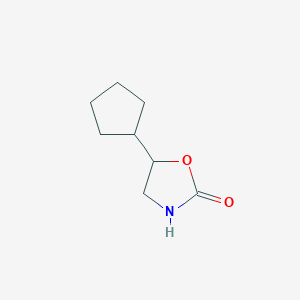
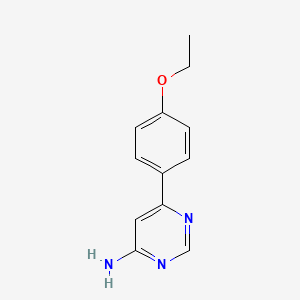
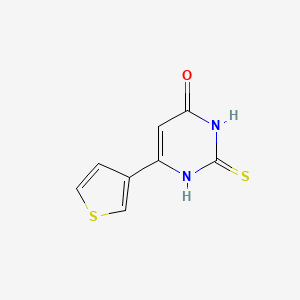
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
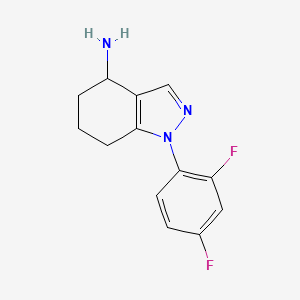
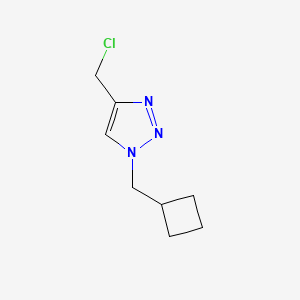

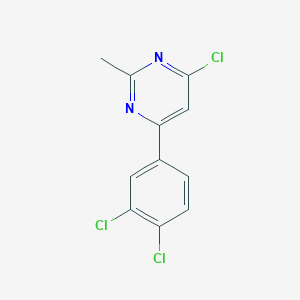
![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
